molecular formula C24H25NO B5252818 9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole

9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole

Cat. No.: B5252818
M. Wt: 343.5 g/mol
InChI Key: ATAJYWABHNGGNB-UHFFFAOYSA-N
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Description

9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability. These properties make them attractive for various applications in optoelectronics and electroactive materials.

Properties

IUPAC Name

9-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-17(2)20-13-12-19(16-18(20)3)26-15-14-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,16-17H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAJYWABHNGGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3C4=CC=CC=C42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(3-Methyl-4-propan-2-ylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy or carbazole moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction may produce 9-(2-(3-Methyl-4-propan-2-ylphenoxy)ethyl)carbazoline.

Scientific Research Applications

9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate electron transport and photochemical properties. It can interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(4-Methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione: A benzimidazole derivative with similar structural features.

    2-(4-Methyl-2-propan-2-ylphenoxy)acetic acid: A phenoxyacetic acid derivative with related functional groups.

Uniqueness

9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole is unique due to its specific combination of carbazole and phenoxyethyl moieties. This unique structure imparts distinct photochemical and thermal stability, as well as good hole-transport ability, making it particularly suitable for applications in optoelectronics and electroactive materials.

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